Product packaging for Aphidicolan-16beta-ol(Cat. No.:CAS No. 101143-85-5)

Aphidicolan-16beta-ol

Cat. No.: B1208654
CAS No.: 101143-85-5
M. Wt: 290.5 g/mol
InChI Key: ODCPNBCPLWJVQI-NHWXPXPKSA-N
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Description

Significance of the Aphidicolane Skeleton in Diterpenoid Chemistry

The aphidicolane skeleton is a defining feature of a specific group of tetracyclic diterpenoids. mdpi.com Its structure is characterized by a bicyclo[3.2.1]octane system fused to a trans-decalin moiety, creating a complex and rigid three-dimensional architecture. mdpi.comresearchgate.net This intricate framework is not only a synthetic challenge but is also crucial for the biological activity of compounds like aphidicolin (B1665134), which specifically inhibits DNA polymerase α. scielo.brescholarship.org The unique stereochemistry and connectivity of the aphidicolane core have made it a compelling target for total synthesis, pushing the boundaries of synthetic methodology. mdpi.comescholarship.org

Overview of Biosynthetic Complexity in Polycyclic Natural Products

The biosynthesis of polycyclic natural products, such as diterpenoids, is a testament to the efficiency and precision of enzymatic catalysis. These complex molecules are assembled from simple linear precursors through a series of intricate cyclization and rearrangement reactions. nih.govnih.gov Enzymes, particularly terpene synthases, play a pivotal role in orchestrating these transformations, guiding the substrate through a cascade of carbocationic intermediates to yield a specific polycyclic scaffold. nih.govfrontiersin.org The study of these biosynthetic pathways not only provides insights into nature's chemical strategies but also offers tools for the chemoenzymatic synthesis of novel compounds. nih.govnih.govh1.co

Research Trajectory of Aphidicolan-16beta-ol within Diterpenoid Biosynthesis

The journey to understand the biosynthesis of aphidicolin has placed this compound at a critical juncture. Initially identified as a biosynthetic intermediate, its formation from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), has been a subject of intense investigation. acs.orgrsc.org Research has led to the cloning and functional expression of aphidicolan-16β-ol synthase (ACS), the key enzyme responsible for constructing the aphidicolane skeleton. acs.orgacs.orgacs.org This bifunctional enzyme catalyzes a two-step cyclization process, first converting GGDP to syn-copalyl diphosphate (syn-CDP) and then further cyclizing it to this compound. acs.orgnih.govfrontiersin.org The elucidation of this pathway has been a significant achievement in understanding fungal diterpenoid biosynthesis. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1208654 Aphidicolan-16beta-ol CAS No. 101143-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101143-85-5

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1S,2S,7S,10S,12S,13R)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol

InChI

InChI=1S/C20H34O/c1-17(2)8-5-9-18(3)16(17)7-6-14-12-15-13-20(14,18)11-10-19(15,4)21/h14-16,21H,5-13H2,1-4H3/t14-,15-,16-,18-,19+,20-/m0/s1

InChI Key

ODCPNBCPLWJVQI-NHWXPXPKSA-N

SMILES

CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@@H](C3)C4)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C

Origin of Product

United States

Natural Occurrence and Biological Origin of Aphidicolan 16beta Ol

Natural Occurrence and Biological Origin of Aphidicolan-16-beta-ol

The production of Aphidicolan-16-beta-ol is exclusive to the fungal kingdom, where it has been identified in a select number of species. nih.gov These fungi, often existing in diverse ecological niches, are the natural factories for this and related compounds.

Fungal Producers and Associated Microbial Ecology

The discovery of Aphidicolan-16-beta-ol is intrinsically linked to the fungi that synthesize it. These microorganisms are found in various environments, from soil to the internal tissues of plants.

Cephalosporium aphidicola is a fungus originally isolated from an aphid, and it stands as the primary and first-identified natural source of aphidicolin (B1665134) and its precursor, Aphidicolan-16-beta-ol. nih.govresearchgate.netfrontiersin.org Research has demonstrated the incorporation of radiolabeled Aphidicolan-16-beta-ol into aphidicolin by cultures of C. aphidicola, confirming its role as a direct biosynthetic intermediate. rsc.orgrsc.org The fungus possesses the necessary enzymatic machinery, including a bifunctional diterpene synthase, to carry out the complex cyclization reactions that form the aphidicolane skeleton. nih.govfrontiersin.org

Subsequent to its discovery in Cephalosporium aphidicola, Aphidicolan-16-beta-ol and its derivatives have been identified in other fungal species. Notably, the endophytic fungus Nigrospora sphaerica and the pathogenic fungus Phoma betae are also recognized as producers. nih.govfrontiersin.orgresearchgate.net The presence of the aphidicolin biosynthetic gene cluster in P. betae has been elucidated, providing insight into the shared metabolic pathways among these different fungal producers. nih.govsecondarymetabolites.orgeolss.netamibase.org Nigrospora sphaerica, an airborne fungus found in soil and as a plant pathogen, has been shown to produce aphidicolin, implying the synthesis of Aphidicolan-16-beta-ol as a necessary precursor. scielo.brwikipedia.orgsigmaaldrich.com

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a significant reservoir of bioactive secondary metabolites. mdpi.comnih.gov Nigrospora sphaerica, an endophyte, is a prime example of this, producing aphidicolin and, by extension, Aphidicolan-16-beta-ol. researchgate.netscielo.br This symbiotic relationship highlights the potential for discovering novel and known bioactive compounds from these unique microbial habitats. The production of such compounds by endophytes suggests a complex ecological role, possibly in protecting the host plant from pathogens or herbivores. mdpi.com

Context of Aphidicolan-16-beta-ol as a Biosynthetic Intermediate

Aphidicolan-16-beta-ol is not merely a standalone natural product but a pivotal intermediate in the biosynthesis of the more complex and biologically active diterpenoid, aphidicolin. nih.govresearchgate.net The formation of Aphidicolan-16-beta-ol is a key step that establishes the characteristic tetracyclic aphidicolane skeleton.

The biosynthesis begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGDP). nih.gov A key enzyme, aphidicolan-16β-ol synthase (ACS), which is a bifunctional diterpene cyclase, catalyzes the cyclization of GGDP to form the aphidicolane core. frontiersin.orgnih.govoup.comacs.org This process involves a two-step reaction within the single enzyme. frontiersin.org

Following the formation of Aphidicolan-16-beta-ol, a series of oxidation reactions occur to yield aphidicolin. scielo.br These hydroxylations are catalyzed by cytochrome P450 monooxygenases. The pathway involves the sequential hydroxylation at positions C-3, C-17, and C-18. researchgate.netscielo.br The production of Aphidicolan-16-beta-ol has been demonstrated in heterologous expression systems, where the genes for GGDP synthase and aphidicolan-16β-ol synthase from P. betae were introduced into hosts like Aspergillus oryzae and Saccharomyces cerevisiae. nih.govresearchgate.netoup.com This has not only confirmed its role as an intermediate but also opened avenues for the biotechnological production of aphidicolin and its analogues.

Table 1: Fungal Producers of Aphidicolan-16-beta-ol

Fungal Species Ecological Niche
Cephalosporium aphidicola Entomopathogenic
Nigrospora sphaerica Endophytic, Pathogenic, Saprophytic

Table 2: Compound Names Mentioned in the Article

Compound Name
Aphidicolan-16-beta-ol
Aphidicolin

Elucidation of Aphidicolan 16beta Ol Biosynthesis

Precursor Compounds and Isoprenoid Pathway Involvement

The journey to aphidicolan-16beta-ol begins with fundamental building blocks derived from the isoprenoid pathway. This foundational metabolic route provides the necessary precursors for the assembly of a vast array of terpenes, including the diterpenes from which this compound is derived.

Geranylgeranyl Diphosphate (B83284) (GGDP) as the Universal Diterpene Precursor

Geranylgeranyl diphosphate (GGDP) serves as the universal precursor for the biosynthesis of diterpenes. nih.govwikipedia.orgresearchgate.net This 20-carbon molecule is assembled from four five-carbon isoprene (B109036) units. nih.gov The formation of GGDP is a critical starting point, providing the linear aliphatic substrate for the subsequent complex cyclization reactions that define the diterpene landscape. nih.govnih.gov In the context of this compound synthesis, GGDP is the substrate upon which the initial cyclizing enzyme acts. acs.org

Syn-Copalyl Diphosphate (syn-CDP) Formation

The first committed step in the biosynthesis of many labdane-related diterpenoids, including the pathway leading to this compound, is the cyclization of GGDP to form a bicyclic intermediate. mdpi.comnih.gov In this specific pathway, GGDP is converted to syn-copalyl diphosphate (syn-CDP). acs.orgmdpi.com This reaction is a crucial initiation step that sets the stereochemical course for the subsequent formation of the intricate tetracyclic aphidicolane skeleton. ontosight.ai The formation of syn-CDP from GGDP is catalyzed by the class II activity of a bifunctional enzyme. nih.gov

Mevalonate (B85504) Pathway as a Foundation

The biosynthesis of aphidicolin (B1665134), and by extension its precursor this compound, proceeds via the mevalonate (MVA) pathway. scielo.brwikipedia.org This essential metabolic pathway is responsible for producing the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org These units are sequentially condensed to form GGDP, the direct precursor for diterpene synthesis. nih.gov The MVA pathway commences with acetyl-CoA and involves key enzymes such as HMG-CoA reductase. scielo.brwikipedia.org Studies have confirmed that the labeling pattern from precursors is consistent with the operation of the MVA pathway in the biosynthesis of aphidicolin. scielo.br

Precursor CompoundRole in Biosynthesis
Geranylgeranyl Diphosphate (GGDP)The universal C20 precursor for diterpene synthesis.
syn-Copalyl Diphosphate (syn-CDP)A key bicyclic intermediate formed from the cyclization of GGDP.
Isopentenyl Pyrophosphate (IPP)A C5 isoprene unit, a product of the Mevalonate pathway.
Dimethylallyl Pyrophosphate (DMAPP)A C5 isoprene unit, a product of the Mevalonate pathway.
Acetyl-CoAThe starting molecule for the Mevalonate pathway.

Enzymology of this compound Synthase (ACS)

The conversion of the linear GGDP into the complex tetracyclic this compound is orchestrated by a remarkable enzyme known as this compound synthase (ACS). acs.orgnih.gov This enzyme is central to the biosynthesis, catalyzing a cascade of cyclization reactions.

Bifunctional Enzyme Classification (EC 4.2.3.42 / EC 5.5.1.14)

This compound synthase (ACS) is classified as a bifunctional enzyme. qmul.ac.ukcreative-enzymes.comwikipedia.org It possesses two distinct catalytic activities, corresponding to two different Enzyme Commission (EC) numbers. The enzyme exhibits syn-copalyl diphosphate synthase activity (EC 5.5.1.14), responsible for the initial cyclization of GGDP to syn-CDP. qmul.ac.ukcreative-enzymes.comlabshake.com Subsequently, its this compound synthase activity (EC 4.2.3.42) catalyzes the further cyclization of syn-CDP to form this compound. qmul.ac.ukwikipedia.org This dual functionality resides within a single polypeptide chain, a feature that enhances the efficiency of the biosynthetic pathway. nih.gov

Enzyme Commission NumberCatalyzed Reaction
EC 5.5.1.14Geranylgeranyl-diphosphate = syn-copalyl-diphosphate
EC 4.2.3.42syn-Copalyl diphosphate + H₂O = Aphidicolan-16β-ol + Diphosphate

Catalytic Mechanism and Cyclization Reactions

The catalytic mechanism of this compound synthase is a complex, multi-step process that involves a cascade of cyclization and rearrangement reactions. acs.orgnih.gov The process begins with the class II active site of the enzyme catalyzing the protonation-initiated cyclization of GGDP to form the bicyclic intermediate, syn-copalyl diphosphate (syn-CDP). nih.gov This intermediate is then channeled to the class I active site of the same enzyme. nih.gov

In the class I active site, the diphosphate group of syn-CDP is eliminated, generating a carbocation. This initiates a series of further cyclizations and rearrangements, ultimately leading to the formation of the distinctive tetracyclic aphidicolane skeleton. nih.gov The reaction is terminated by the quenching of a carbocation intermediate with water, resulting in the final product, this compound. qmul.ac.uk The enzyme provides a template that enforces the specific conformations of the cationic intermediates required for this productive cyclization. nih.gov

Class I Diterpene Synthase Activity

The Class I active site of ACS, located in the α-domain of the protein, is responsible for the second major cyclization event in the biosynthetic pathway. nih.gov This catalytic center, characterized by a conserved aspartate-rich DDXXD motif, binds the bicyclic intermediate, syn-copalyl diphosphate (syn-CDP). nih.govnih.gov The reaction is initiated by the ionization of the diphosphate moiety from syn-CDP, a process facilitated by the coordination of a divalent metal ion, typically Mg²⁺. nih.govnih.gov This generates a carbocation that undergoes a series of complex intramolecular cyclizations and rearrangements, ultimately forming the distinctive tetracyclic aphidicolan skeleton. The reaction cascade is terminated by the quenching of a final carbocation intermediate by a water molecule, which introduces the hydroxyl group at the C-16β position, yielding the final product, aphidicolan-16β-ol. nih.gov

Class II Diterpene Synthase Activity

The initial transformation in the biosynthesis is catalyzed by the Class II diterpene synthase domain of ACS, which is situated between the β and γ domains of the enzyme. nih.gov This active site is responsible for converting the linear precursor, GGDP, into the bicyclic intermediate, syn-CDP. nih.govgoogle.com This transformation is a crucial first step that sets the stereochemical foundation for the subsequent, more complex cyclizations. The Class II active site contains a characteristic DxDD motif, which is essential for its catalytic function. mdpi.com

Protonation-Initiated Cyclization

The mechanism of the Class II synthase activity is a protonation-initiated cyclization. nih.govpnas.org The reaction begins when a proton is added to the terminal carbon-carbon double bond of the GGDP substrate. mdpi.com This protonation event triggers a cascade of electron movements, leading to the formation of the first two rings of the diterpene structure. This cyclization results in the formation of the bicyclic product, syn-copalyl diphosphate (syn-CDP), which is then channeled to the Class I active site for the subsequent cyclization steps. nih.govgoogle.com

Structural Insights from Biomolecular Modeling

Due to the scarcity of high-resolution crystal structures for diterpene synthases, particularly in their catalytically active, closed conformations, researchers have turned to biomolecular modeling to gain structural and mechanistic insights into Aphidicolan-16β-ol synthase. nih.govnih.gov

Homology Modeling and Protein-Ligand Complex Studies

To overcome the lack of experimental structures, a homology model of the ACS Class I α-domain was constructed. nih.gov This computational model was built based on the amino acid sequence of ACS and the known three-dimensional structures of related terpene cyclases. nih.govgoogle.com Advanced refinement and validation techniques were employed to generate a reliable model of the enzyme in its closed, catalytically relevant state. nih.gov Subsequent protein-ligand docking studies were performed, simulating the binding of the syn-CDP substrate within the active site. This approach allowed for the creation of an accurate protein-ligand complex model, which proved invaluable for predicting the roles of specific amino acid residues in catalysis. nih.govuniprot.org

Identification of Catalytically Relevant Amino Acid Residues

Guided by the homology model and docking studies, specific amino acid residues within the active site of ACS were identified as being crucial for catalysis. nih.govnih.govresearchgate.net Site-directed mutagenesis experiments were then conducted to validate these in silico predictions. This combined approach led to the identification of a critical network of amino acids essential for the enzyme's function. nih.govresearchgate.net

ResidueEffect of MutationImplied Function
Y658 Y658L mutation resulted in premature termination of the reaction, producing syn-copalol (B1249333). nih.govCrucial for guiding the full cyclization cascade from syn-CDP to aphidicolan-16β-ol. nih.govresearchgate.net
D661 D661A mutation also led to premature reaction termination and the formation of syn-copalol. nih.govEssential for the catalytic process, likely involved in stabilizing intermediates or the correct substrate positioning. nih.govresearchgate.net
A786 A786L mutation resulted in an inactive enzyme. nih.govPart of the G-Helix, important for maintaining the catalytically active conformation. nih.gov
F789 F789L mutation led to an inactive enzyme. nih.govPart of the G-Helix, contributes to the structural integrity required for catalysis. nih.gov
I626, T657, Y923 Identified as part of the catalytically relevant amino acid network. nih.govnih.govresearchgate.netContribute to the overall architecture and catalytic environment of the active site. nih.gov

These mutational studies confirmed that substitutions can abort the reaction cascade, leading to the formation of alternative products and providing clear evidence for the roles of these residues in the complex cyclization mechanism. nih.govresearchgate.net

Role of Specific Amino Acid Networks (e.g., G-loop)

The investigation into ACS structure and function has highlighted the importance of specific amino acid networks, such as the G-loop (also referred to as the G-Helix). nih.gov The cumulative data from modeling and mutational analyses suggest that the amino acids constituting this motif are directly involved in the critical conformational change of the enzyme. nih.govresearchgate.net This network facilitates the transition from an open, catalytically inactive state to a closed, active conformation upon substrate binding. nih.gov The inactivation of the enzyme through mutations at residues A786 and F789 within the G-Helix underscores its importance in maintaining the precise geometry of the active site required for the multi-step cyclization reaction. nih.gov

Mutational Analysis and Reaction Cascade Elucidation

The central enzyme in the formation of the aphidicolane skeleton is the bifunctional aphidicolan-16β-ol synthase (ACS). nih.gov This enzyme catalyzes a complex, multi-step cyclization of the linear precursor, geranylgeranyl diphosphate (GGDP). nih.gov Mutational analysis has been a powerful tool to interrupt this intricate reaction cascade at specific points, allowing for the isolation and characterization of intermediates, which in turn illuminates the step-wise mechanism of the cyclization. nih.govresearchgate.net

Targeted amino acid substitutions within the active site of ACS can lead to the premature termination of the carbocation-driven reaction cascade. nih.govresearchgate.net For instance, mutations such as Y658L and D661A in the ACS enzyme have been shown to halt the reaction sequence that would normally lead to aphidicolan-16β-ol. nih.govresearchgate.net Instead, these mutations result in the accumulation of alternative diterpene products. nih.gov One major product identified from these mutants is syn-copalol, which is formed when the syn-copalyl carbocation intermediate is quenched by water within the enzyme's active site. nih.gov Another minor, non-hydroxylated labdane-related diterpene has also been observed, though its precise structure has been difficult to confirm due to low production levels. nih.gov

These findings from mutational studies support a model where the cyclization of GGDP occurs in a spatially confined active site. nih.gov The pyrophosphate group from the original GGDP substrate is thought to remain in the active site, guiding the complex series of bond formations and rearrangements. nih.gov By studying the structures of these prematurely terminated products, researchers can piece together the sequence of cationic intermediates and rearrangements that constitute the normal reaction pathway to aphidicolan-16β-ol. nih.govresearchgate.netresearchgate.net

ACS Mutant Effect on Reaction Cascade Resulting Products Reference
Y658LPremature termination of the cyclization cascadesyn-copalol, minor non-hydroxylated labdane-related diterpene nih.gov
D661APremature termination of the cyclization cascadesyn-copalol, minor non-hydroxylated labdane-related diterpene nih.govresearchgate.net

Downstream Oxidative Modifications of the Aphidicolane Skeleton

Following the formation of the core aphidicolan-16β-ol structure by ACS, the molecule undergoes a series of oxidative modifications to yield the final product, aphidicolin. researchgate.netscielo.br These reactions are primarily hydroxylations catalyzed by cytochrome P450 monooxygenases. scielo.brnih.govoup.com

The gene cluster responsible for aphidicolin biosynthesis in the fungus Phoma betae contains genes for two distinct cytochrome P450 enzymes, designated PbP450-1 and PbP450-2. nih.govoup.comnih.gov Heterologous expression studies, where these biosynthetic genes are transferred into a host organism like Aspergillus oryzae, have confirmed their roles in the pathway. nih.govoup.com When A. oryzae is transformed with the genes for GGDP synthase (PbGGS) and aphidicolan-16β-ol synthase (PbACS), it produces the key intermediate, aphidicolan-16β-ol. nih.govoup.com The subsequent introduction of PbP450-1 and PbP450-2 is required to convert this intermediate into aphidicolin. nih.govoup.com These P450 enzymes are localized to the endoplasmic reticulum membrane. tandfonline.com

The conversion of aphidicolan-16β-ol to aphidicolin requires three hydroxylation reactions at positions C-3, C-17, and C-18. researchgate.netscielo.br Studies have established a specific sequence for these oxidative events. researchgate.netscielo.br The pathway proceeds through the sequential hydroxylation of aphidicolan-16β-ol. scielo.br Heterologous expression experiments have helped to dissect the roles of the individual P450 enzymes. The co-expression of PbGGS, PbACS, and one of the P450s (in a triple transformant) resulted in the production of 3-deoxyaphidicolin (B1253851), indicating that this P450 is responsible for hydroxylation at C-17 and C-18. nih.govoup.com The second P450 is then responsible for the final hydroxylation at C-3. nih.gov It has been suggested that one of the two P450 enzymes may be multifunctional, capable of catalyzing more than one of the hydroxylation steps, a phenomenon observed in the biosynthesis of other fungal diterpenoids like gibberellins. scielo.broup.com

Enzyme Function Substrate Product Reference
PbP450-1/PbP450-2Sequential hydroxylation at C-17 and C-18Aphidicolan-16β-ol3-Deoxyaphidicolin nih.govoup.comresearchgate.net
PbP450-1/PbP450-2Hydroxylation at C-33-DeoxyaphidicolinAphidicolin nih.govoup.com

In addition to the main biosynthetic pathway leading to aphidicolin, minor alternative pathways can exist. The aphidicolan-16β-ol synthase (ACS) itself has been shown to produce low levels of other diterpenes, such as amphidicol-15-ene and amphidicol-16-ene, alongside the primary product. uniprot.org Furthermore, the chemistry of the aphidicolane skeleton allows for reactions like epoxidation across the 15,16-double bond, which can be followed by hydrolysis to yield diols. researchgate.net While the major downstream modifications are hydroxylations, the potential for such alternative enzymatic transformations, like those involving epoxidation and subsequent hydrolysis, represents a possible route to minor, structurally related aphidicolanes. researchgate.netacs.org

In Vivo and In Vitro Biosynthetic Pathway Studies

The elucidation of the aphidicolan-16β-ol biosynthetic pathway has been significantly advanced by both in vivo experiments using whole fungal cultures and in vitro assays with purified enzymes or cell extracts. nih.govnih.govnih.gov These studies allow for the direct observation of metabolic conversions and the verification of proposed pathway intermediates. nih.gov

Isotopic labeling is a cornerstone technique for tracing the intricate paths of biosynthesis. researchgate.netnih.gov By feeding the producing organism with precursors enriched with heavy isotopes (like ¹³C, ¹⁸O, or ²H) or radioactive isotopes (like ¹⁴C), the fate of these labeled atoms can be tracked into the final natural product. scielo.brbeilstein-journals.orgplos.org

In the study of aphidicolin biosynthesis in Nigrospora sphaerica, feeding experiments with [1-¹³C]-D-glucose were conducted. scielo.br Analysis of the resulting ¹³C-labeled aphidicolin by NMR spectroscopy revealed an enrichment pattern consistent with the molecule being assembled from isoprene units derived from the mevalonate (MVA) pathway. scielo.br

Furthermore, the incorporation of labeled intermediates has been used to confirm their position in the pathway. For example, [17-¹⁴C]aphidicolan-16β-ol was efficiently incorporated into aphidicolin (7.9% incorporation) when fed to cultures of Cephalosporium aphidicola, confirming it as a direct precursor. rsc.org In contrast, the related compound [17-¹⁴C]aphidicol-16-ene showed very poor incorporation (0.09%), suggesting it is not a major intermediate on the main pathway to aphidicolin. rsc.org These experiments provide definitive evidence for the proposed biosynthetic sequence. researchgate.netrsc.org

Labeled Precursor Producing Organism Key Finding Reference
[1-¹³C]-D-glucoseNigrospora sphaericaConfirmed the operation of the mevalonate (MVA) pathway for isoprene unit biosynthesis. scielo.br
[17-¹⁴C]aphidicolan-16β-olCephalosporium aphidicolaDemonstrated efficient incorporation into aphidicolin, confirming its status as a late-stage intermediate. rsc.org
[17-¹⁴C]aphidicol-16-eneCephalosporium aphidicolaShowed negligible incorporation, indicating it is not a major precursor to aphidicolin. rsc.org

Intermediate Accumulation and Identification

The elucidation of the aphidicolan-16β-ol biosynthetic pathway has been significantly advanced by studies involving the accumulation and subsequent identification of key intermediates. These approaches typically involve genetic manipulation of the producing fungus or the use of specific enzyme inhibitors to halt the biosynthetic process at particular stages, leading to the buildup of precursor molecules.

One key strategy involves the use of cytochrome P-450 inhibitors. In the fungus Phoma betae, treating mycelia with these inhibitors led to the successful isolation of biosynthetic intermediates of aphidicolin, providing crucial insights into the later stages of the pathway. tandfonline.comoup.com This method disrupts the sequential hydroxylation steps that follow the formation of the initial tetracyclic skeleton, allowing for the accumulation of compounds that would otherwise be transient. tandfonline.comscielo.br

Another powerful technique is the heterologous expression of biosynthetic genes in a host organism that does not naturally produce aphidicolan-16β-ol. By introducing specific genes from the aphidicolin biosynthetic cluster into a host like Aspergillus oryzae or the yeast Saccharomyces cerevisiae, researchers can isolate the products of individual or combined enzymatic reactions. For instance, expressing the genes for geranylgeranyl diphosphate synthase (PbGGS) and aphidicolan-16β-ol synthase (PbACS) in A. oryzae or S. cerevisiae resulted in the specific production and accumulation of the key intermediate, aphidicolan-16β-ol. nih.govresearchgate.net Further, expressing a combination of three genes, including one of the monooxygenases (PbP450-2), led to the accumulation of 3-deoxyaphidicolin. nih.gov

Direct examination of extracts from the producing fungus, Cephalosporium aphidicola, has also been fruitful. Using gas chromatography-mass spectrometry (GC-MS), researchers were able to identify both aphidicol-16-ene and aphidicolan-16β-ol from the mycelial extract, confirming their roles as natural intermediates in the pathway. psu.edu Feeding experiments with a labeled version of [17-¹⁴C]aphidicolan-16β-ol showed a significant incorporation rate (7.9%) into the final aphidicolin product, firmly establishing it as a major intermediate. psu.edursc.org In contrast, the labeled aphidicol-16-ene showed a much lower incorporation (0.09%), suggesting it may be part of a minor pathway. psu.edu

Mutational studies on the aphidicolan-16β-ol synthase (ACS) enzyme have also led to the accumulation of alternative products. Specific amino acid substitutions (Y658L and D661A) in the enzyme's active site resulted in the premature termination of the cyclization cascade, leading to the formation and accumulation of the diterpene macrocycle syn-copalol and a minor labdane-related diterpene. nih.govfrontiersin.org

These accumulated intermediates are typically identified using a combination of chromatographic and spectroscopic techniques.

Method Organism Accumulated Intermediate(s) Identification Technique
Cytochrome P-450 InhibitionPhoma betaeHydroxylated precursors of aphidicolinNot specified in abstracts
Heterologous ExpressionAspergillus oryzae, Saccharomyces cerevisiaeAphidicolan-16β-ol, 3-deoxyaphidicolinNot specified in abstracts
Mycelial Extract AnalysisCephalosporium aphidicolaAphidicol-16-ene, Aphidicolan-16β-olGas Chromatography-Mass Spectrometry (GC-MS)
Enzyme MutagenesisRecombinant ACSsyn-Copalol, Labdane-related diterpeneNot specified in abstracts

Cell-Free Enzyme Assays

Cell-free enzyme assays have been indispensable for characterizing the precise function of the enzymes involved in aphidicolan-16β-ol biosynthesis. nih.govnih.gov These in vitro systems utilize purified enzymes and substrates, removing the complexity of the cellular environment and allowing for direct observation of the catalytic reaction. mdpi.com

A pivotal enzyme in the pathway, aphidicolan-16β-ol synthase (ACS), has been a primary focus of such studies. The gene encoding ACS was cloned from Phoma betae and expressed in Escherichia coli, a common host for producing recombinant proteins. tandfonline.comresearchgate.net The purified ACS enzyme was then used in cell-free assays. researchgate.net These experiments conclusively demonstrated that ACS is a bifunctional enzyme that catalyzes the complex, multi-step cyclization of the linear precursor, geranylgeranyl diphosphate (GGDP), directly into the tetracyclic diterpene, aphidicolan-16β-ol. nih.govfrontiersin.orgresearchgate.net

The cell-free assay showed that the recombinant ACS enzyme successfully converted GGDP into aphidicolan-16β-ol with a high yield of 87%. researchgate.net This confirmed ACS as the key enzyme responsible for creating the distinctive and stereochemically complex aphidicolane carbon skeleton. nih.govresearchgate.net The reaction proceeds in two main stages within two distinct active sites of the single enzyme: first, the protonation-initiated cyclization of GGDP to the bicyclic intermediate syn-copalyl diphosphate (syn-CDP), and second, the subsequent cyclization of syn-CDP to form aphidicolan-16β-ol. nih.govfrontiersin.org

These assays have also been crucial for understanding the reaction mechanism in greater detail. By supplying modified substrates or using mutated versions of the enzyme, researchers can probe the function of specific amino acid residues within the active site. nih.gov For example, cell-free assays with ACS mutants where specific amino acids were substituted led to the production of alternative products like syn-copalol, confirming the roles of those residues in the later stages of the cyclization cascade. nih.govfrontiersin.org

Enzyme Source Organism Recombinant Host Substrate Product Key Finding
Aphidicolan-16β-ol Synthase (ACS)Phoma betaeEscherichia coliGeranylgeranyl Diphosphate (GGDP)Aphidicolan-16β-olConfirmed ACS catalyzes the direct conversion of GGDP to aphidicolan-16β-ol. researchgate.net
Aphidicolan-16β-ol Synthase (ACS) Mutants (e.g., Y658L, D661A)Phoma betaeNot specifiedsyn-Copalyl Diphosphate (syn-CDP)syn-CopalolIdentified key amino acids involved in the final cyclization steps. nih.gov

Genetic Engineering and Heterologous Expression of Aphidicolan 16beta Ol Pathways

Identification and Cloning of Biosynthetic Gene Clusters

The biosynthesis of fungal terpenoids, including aphidicolan-16β-ol, is orchestrated by a set of genes typically clustered together on the chromosome. The identification of this gene cluster is the foundational step for any heterologous expression effort. In the case of the aphidicolin (B1665134) pathway, the gene cluster was successfully identified and cloned from the producing fungus, Phoma betae. nih.gov

A PCR-based genome walking method, initiated from the known sequence of the aphidicolan-16β-ol synthase cDNA, was utilized to map and sequence a 15.6-kb region of the P. betae genome. nih.gov This targeted approach circumvented the need for constructing and screening a full genomic DNA library, proving to be an efficient strategy for identifying a relatively small gene cluster. nih.gov Analysis of this genomic region revealed six open reading frames (ORFs) whose deduced amino acid sequences and intron positions were confirmed by corresponding cDNA analysis. nih.gov These genes encode the essential enzymatic machinery for the aphidicolin pathway.

Table 1: Genes Identified in the Aphidicolin Biosynthetic Cluster from Phoma betae

Gene Encoded Protein Putative Function
PbGGS Geranylgeranyl Diphosphate (B83284) Synthase Synthesizes the precursor GGPP. nih.gov
PbACS Aphidicolan-16β-ol Synthase Diterpene synthase; cyclizes GGPP to aphidicolan-16β-ol. nih.gov
PbP450-1 Cytochrome P450 Monooxygenase Catalyzes oxidative modifications of the aphidicolan skeleton. nih.govtandfonline.com
PbP450-2 Cytochrome P450 Monooxygenase Catalyzes oxidative modifications of the aphidicolan skeleton. nih.govtandfonline.com
PbTP Transporter Likely involved in exporting the final product. nih.gov

The cornerstone of the pathway is the PbACS gene, which encodes the diterpene synthase responsible for the characteristic tetracyclic skeleton of aphidicolan-16β-ol. nih.gov This enzyme, aphidicolan-16β-ol synthase, catalyzes the complex cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), into the specific stereochemical structure of aphidicolan-16β-ol. The identification and cloning of the PbACS gene was the critical entry point that enabled the discovery of the entire gene cluster through genome walking techniques. nih.gov

The biosynthesis of all diterpenoids begins with the precursor geranylgeranyl diphosphate (GGPP). The gene responsible for its synthesis in the aphidicolin cluster is PbGGS, which encodes the geranylgeranyl diphosphate synthase. nih.gov This enzyme catalyzes the condensation of one molecule of farnesyl diphosphate (FPP) with one molecule of isopentenyl diphosphate (IPP) to form the 20-carbon molecule GGPP. nih.gov The presence of PbGGS within the cluster ensures that a sufficient supply of the direct precursor is available for the downstream terpene synthase, PbACS. nih.gov Fungal GGS genes have been identified in numerous species, and their products are essential for both primary metabolism (e.g., synthesis of sterols, dolichols) and secondary metabolism (e.g., diterpenoid natural products). nih.govgoogle.com

Following the formation of the initial aphidicolan-16β-ol skeleton by PbACS, subsequent hydroxylation steps are required to produce the final product, aphidicolin. These reactions are catalyzed by cytochrome P450 monooxygenases. The aphidicolin gene cluster contains two such genes, designated PbP450-1 and PbP450-2. nih.govtandfonline.com These enzymes are responsible for the oxidative modifications that convert aphidicolan-16β-ol into aphidicolin, with 3-deoxyaphidicolin (B1253851) identified as an intermediate in this process. tandfonline.com The presence of these P450 genes within the cluster is a common feature in fungal secondary metabolite pathways, allowing for the coordinated expression of the complete biosynthetic machinery. nih.gov

Reconstitution of Biosynthetic Machinery in Heterologous Hosts

With the biosynthetic genes in hand, the next step is to introduce them into a suitable host organism for production. The choice of host is critical and depends on factors such as the complexity of the enzymes (e.g., P450s often require specific co-factors and membrane environments), codon usage, and the ability to supply necessary precursors.

Fungal hosts are often preferred for expressing fungal biosynthetic pathways due to their compatibility with eukaryotic protein folding and post-translational modifications. Aspergillus oryzae, a filamentous fungus with a long history of use in industrial fermentation, has been successfully engineered as a host for aphidicolin biosynthesis. tandfonline.comnih.gov

In a landmark study, the key biosynthetic genes from Phoma betae were heterologously expressed in A. oryzae. tandfonline.com This was achieved by systematically introducing combinations of the genes to elucidate the function of each enzyme.

Expression of PbACS and PbGGS : A transformant carrying only the genes for the synthase (PbACS) and the precursor-supplying enzyme (PbGGS) successfully produced the core compound, aphidicolan-16β-ol. tandfonline.com

Addition of PbP450-1 : A triple transformant, which also included the gene for one of the cytochrome P450s (PbP450-1), produced 3-deoxyaphidicolin. tandfonline.com

Complete Pathway Reconstitution : The quadruple transformant, containing PbGGS, PbACS, PbP450-1, and PbP450-2, was able to produce the final product, aphidicolin. tandfonline.com

This stepwise reconstitution not only confirmed the function of each gene but also demonstrated the total biosynthesis of aphidicolin in a heterologous host. tandfonline.com

Saccharomyces cerevisiae (baker's yeast) is another powerful fungal host system. While the full aphidicolin pathway reconstitution was demonstrated in A. oryzae, yeast is frequently used in the construction phase of such projects. nih.govspringernature.com Techniques involving yeast-based recombination are commonly employed to assemble large multi-gene expression vectors before they are transformed into the final production host like Aspergillus. nih.govspringernature.com

Table 2: Stepwise Reconstitution of Aphidicolin Pathway in Aspergillus oryzae

Genes Expressed Product(s) Detected Inferred Enzymatic Step
PbGGS + PbACS Aphidicolan-16β-ol Cyclization of GGPP. tandfonline.com
PbGGS + PbACS + PbP450-1 3-Deoxyaphidicolin Hydroxylation of Aphidicolan-16β-ol. tandfonline.com

Escherichia coli is a widely used prokaryotic host for heterologous expression due to its rapid growth and well-understood genetics. While expressing complex eukaryotic pathways, particularly those involving membrane-bound P450s, can be challenging in E. coli, components of these pathways can often be successfully produced.

The expression of fungal geranylgeranyl diphosphate synthase (GGS) in E. coli has been demonstrated. nih.gov For instance, a GGS gene (ggs1) from the entomopathogenic fungus Metarhizium anisopliae was cloned and expressed in E. coli. The resulting recombinant protein was shown to be active, successfully synthesizing GGPP from FPP and IPP. nih.gov This demonstrates that the precursor-forming part of the aphidicolan-16β-ol pathway can be functionally reconstituted in a bacterial host. However, the reconstitution of the entire pathway, including the cyclization by PbACS and subsequent oxidations by PbP450s, in E. coli remains a significant challenge that has not yet been fully reported.

Strategies for Pathway Optimization and Yield Enhancement

To achieve economically viable titers of aphidicolan-16β-ol, various strategies for the optimization of the heterologous pathway and enhancement of product yield have been explored. These strategies primarily focus on the genetic manipulation of the host organism and the biosynthetic pathway itself.

One of the key approaches involves the use of strong, well-characterized promoters to drive the expression of the biosynthetic genes. In Aspergillus oryzae, the introduction of the genes for geranylgeranyl diphosphate synthase (PbGGS) and aphidicolan-16β-ol synthase (PbACS) under the control of a starch-inducible promoter has been shown to result in the production of aphidicolan-16β-ol. nih.gov The selection of promoters is critical, and a variety of strong promoters are available for use in Aspergillus species. For instance, the TAKA-amylase promoter is a highly effective promoter for protein expression in A. oryzae. google.com Furthermore, promoter engineering, which involves the tandem assembly of upstream activation sequences (UAS), has demonstrated the potential to significantly boost gene expression and product yields. In a study on Aspergillus niger, a related filamentous fungus, the use of synthetic promoters with multiple copies of hybrid UAS elements led to a dramatic increase in promoter strength, up to 5.6-fold higher than the strong constitutive PgpdA promoter. nih.gov This approach of creating a library of synthetic promoters with varying strengths allows for the fine-tuning of gene expression to balance metabolic flux and enhance the production of the desired compound. nih.gov

Another powerful strategy is the application of synthetic biology principles in a "top-down" approach to engineer the entire biosynthetic gene cluster. This method involves the refactoring of the gene cluster to optimize the transcriptional levels of functionally divided operons. While this has been demonstrated to achieve up to a 2300% improvement in the production of the antibiotic daptomycin (B549167) in Streptomyces roseosporus, the underlying principles are broadly applicable to other secondary metabolite pathways, including that of aphidicolan-16β-ol. nih.gov

Metabolic engineering of the host's morphology can also play a crucial role in enhancing productivity. In Aspergillus oryzae, disruption of genes involved in chitin (B13524) synthesis, such as chsB, can lead to a more dispersed hyphal morphology in submerged cultures. nih.gov This altered morphology has been linked to accelerated glucose metabolism and improved protein production, suggesting that such morphological engineering could also be beneficial for the production of secondary metabolites like aphidicolan-16β-ol. nih.gov

The following table summarizes some of the key strategies and their potential impact on yield enhancement:

Strategy Description Host Organism Reported Yield Improvement Reference
Promoter Engineering Use of tandem hybrid upstream activating sequences (UAS) to create strong synthetic promoters.Aspergillus nigerUp to 5.6-fold increase in promoter strength compared to the strong PgpdA promoter. nih.gov
Synthetic Biology (Top-Down Approach) Transcriptional optimization of the entire biosynthetic gene cluster through sequential refactoring.Streptomyces roseosporusUp to ~2300% improvement in total lipopeptide titers. nih.gov
Morphological Engineering Disruption of chitin synthase genes to create a dispersed hyphal morphology.Aspergillus oryzaeIncreased protein productivity and accelerated glucose metabolism. nih.govnih.gov
Heterologous Expression with Inducible Promoters Expression of PbGGS and PbACS genes under the control of a starch-inducible promoter.Aspergillus oryzaeSuccessful production of aphidicolan-16β-ol. nih.gov

Subcellular Localization of Biosynthetic Enzymes

The spatial organization of biosynthetic enzymes within the host cell is a critical factor that can significantly influence the efficiency of a heterologous pathway. Proper localization ensures that enzymes have access to their substrates and that metabolic intermediates are efficiently channeled through the pathway. Studies on the heterologous expression of the aphidicolin biosynthetic pathway in Aspergillus oryzae have shed light on the subcellular localization of the key enzymes involved. nih.gov

Cytoplasmic Localization of Synthases

The initial steps in the biosynthesis of aphidicolan-16β-ol are catalyzed by two synthases: geranylgeranyl diphosphate synthase (PbGGS) and aphidicolan-16β-ol synthase (PbACS). PbGGS is responsible for the synthesis of the precursor geranylgeranyl diphosphate (GGDP), while PbACS catalyzes the complex cyclization of GGDP to form the tetracyclic skeleton of aphidicolan-16β-ol. nih.gov Research involving the fusion of these enzymes with green fluorescent protein (GFP) has demonstrated that both PbGGS and PbACS are localized to the cytoplasm when expressed in Aspergillus oryzae. nih.gov This cytoplasmic localization is consistent with the localization of many other terpene synthases. nih.gov

Endoplasmic Reticulum Localization of Monooxygenases

Following the formation of aphidicolan-16β-ol, the subsequent hydroxylation steps in the aphidicolin pathway are catalyzed by two cytochrome P450 monooxygenases, PbP450-1 and PbP450-2. nih.gov In contrast to the cytoplasmic synthases, these monooxygenases have been shown to be localized to the endoplasmic reticulum (ER) in the heterologous host Aspergillus oryzae. nih.gov Protease protection assays have further revealed that the catalytic domains of these P450 enzymes face the cytoplasm. nih.gov The localization to the ER is crucial for their function, as deletion of the transmembrane domains of these monooxygenases resulted in a loss of ER localization and a near abrogation of aphidicolin biosynthesis. nih.gov This highlights the importance of the ER as a scaffold for the later stages of aphidicolin biosynthesis.

The differential localization of the biosynthetic enzymes is summarized in the table below:

Enzyme Function Subcellular Localization in A. oryzae Reference
PbGGS (geranylgeranyl diphosphate synthase) Synthesizes geranylgeranyl diphosphate (GGDP)Cytoplasm nih.gov
PbACS (aphidicolan-16β-ol synthase) Cyclizes GGDP to aphidicolan-16β-olCytoplasm nih.gov
PbP450-1 (monooxygenase) Hydroxylation of aphidicolan-16β-ol derivativesEndoplasmic Reticulum nih.gov
PbP450-2 (monooxygenase) Hydroxylation of aphidicolan-16β-ol derivativesEndoplasmic Reticulum nih.gov

Chemical Synthesis and Derivatization Strategies for Aphidicolane Scaffolds

Methodologies for Total Chemical Synthesis of Aphidicolane Core Structure

The total synthesis of the aphidicolane framework is a significant challenge in organic chemistry, requiring precise control over stereochemistry and the construction of a complex, bridged ring system. wikipedia.org Numerous research groups have developed strategies to assemble this intricate structure from simple, commercially available starting materials.

A common strategy involves the initial construction of a key precursor containing the B/C/D ring system, followed by the annulation of the A ring. nih.govnih.gov For instance, the synthesis of a tricyclic enone, a common intermediate for both aphidicolane and stemodane-type diterpenes, has been reported. nih.gov This approach often utilizes key reactions such as intramolecular aldol (B89426) condensations to finalize the tetracyclic core. nih.govresearchgate.net

One of the first total syntheses of (±)-aphidicolin, a derivative of aphidicolan-16β-ol, was reported by E. J. Corey and his team. acs.org Another efficient and stereoselective total synthesis was later developed by Ireland and colleagues. acs.org These seminal works laid the foundation for subsequent synthetic endeavors. The synthesis of (±)-scopadulin, another aphidicolane diterpene, also relied on the initial formation of the B/C/D ring system before the A ring was cyclized. nih.gov

Key strategic elements in these total syntheses often include:

Spiroannelation: Utilized in some approaches to construct key carbocyclic frameworks. researchgate.net

Intramolecular Diels-Alder/Aldol Reactions: A tandem strategy has been used to create the 8-epi-aphidicolane skeleton in a highly diastereoselective manner. acs.org

Stereoselective Cyanation: The use of reagents like diethylaluminum cyanide (Et2AlCN) has been employed to establish a trans-fused A/B ring system, a critical stereochemical feature of the aphidicolane core. nih.govresearchgate.net

These methodologies highlight the creativity and precision required to achieve the total synthesis of the complex aphidicolane scaffold.

Key Synthetic Strategy Description Example Application
Convergent Synthesis Assembly of the B/C/D ring system first, followed by A-ring annulation.Total synthesis of (±)-scopadulin. nih.gov
Tandem Reactions Use of sequential reactions like transannular Diels-Alder/aldol to rapidly build complexity.Synthesis of (11R)-(−)-8-epi-11-hydroxyaphidicolin. acs.org
Stereocontrolled Reactions Application of stereoselective reactions to set key chiral centers.Cyanation with Et2AlCN for trans-fused A/B rings. nih.gov

Semi-Synthesis Approaches from Natural Precursors

Semi-synthesis, which utilizes a readily available natural product as a starting material, offers a more direct route to specific aphidicolane analogues. This approach leverages the complex, pre-formed scaffold provided by nature, circumventing the often lengthy and challenging steps of a total synthesis. wikipedia.org

A prominent example is the use of aphidicolin (B1665134), the more abundant natural product, as a precursor. Through targeted chemical transformations, aphidicolin can be converted into other derivatives, including those based on the aphidicolan-16β-ol core. For instance, the conversion of aphidicolin to 19-noraphidicolan-16β-ol has been described. rsc.orgrsc.org This transformation demonstrates the feasibility of modifying the core structure while retaining the essential tetracyclic framework.

Another powerful semi-synthetic strategy involves using a different, but structurally related, natural product as a chiral template. (+)-Podocarpic acid has been explored as a starting material for the synthesis of various diterpenoids, including those with the aphidicolane skeleton. mdpi.com This approach capitalizes on the inherent chirality of the starting material to guide the stereochemical outcome of the synthetic sequence.

Furthermore, biosynthetic pathways can be harnessed to create semi-synthetic derivatives. The heterologous expression of biosynthetic genes in host organisms like Aspergillus oryzae has been used to produce key intermediates, which can then be chemically modified. nih.gov This chemoenzymatic strategy combines the selectivity of enzymes with the versatility of chemical reactions.

Directed Chemical Modification of the Aphidicolane Ring System

Modifying the aphidicolane ring system through directed chemical reactions is essential for probing structure-activity relationships and generating novel compounds. These modifications often target the various functional groups present on the scaffold.

Oxidation is a key functional group transformation applied to the aphidicolane scaffold. The multiple hydroxyl groups of aphidicolin and its derivatives present distinct reactivities, allowing for selective chemical manipulation. The primary alcohol at C-17 is often the most susceptible to oxidation. researchgate.net

Catalytic oxidation of aphidicolin has been shown to yield 16β-hydroxy-3-oxo-19-noraphidicolan-17-oic acid, demonstrating simultaneous oxidation at C-3 and C-17, along with the loss of a carbon atom. rsc.orgresearchgate.net The use of reagents like pyridinium (B92312) dichromate can also lead to a mixture of products oxidized at C-3 and/or C-18, in addition to the expected C-17 carboxylic acid. researchgate.net The selective oxidation of the C-17 hydroxyl group can be achieved by first protecting other reactive sites, such as the formation of a 3α,18-monoacetonide of aphidicolin. rsc.orgrsc.org

While biosynthesis involves sequential hydroxylation at C-18, C-3α, and C-17 of the aphidicolan-16β-ol core, these positions represent logical targets for chemical oxidation strategies to mimic natural analogues or create novel ones. scielo.br Modern C-H oxidation methodologies, which can directly convert a C-H bond to a C-O bond, offer powerful tools for late-stage functionalization of the complex aphidicolane skeleton. researchgate.net

Oxidation Reagent/Method Site of Oxidation Product(s)
Catalytic OxidationC-3, C-1716β-hydroxy-3-oxo-19-noraphidicolan-17-oic acid. rsc.org
Pyridinium DichromateC-3, C-17, C-18Mixture of 17-carboxylic acids with oxidation at C-3 and/or C-18. researchgate.net
Selective (after protection)C-1717-oxo derivative. rsc.org

Controlling the three-dimensional arrangement of atoms during derivatization is critical. Stereoselective reactions are employed to ensure the formation of a single, desired diastereomer. The rigid, conformationally constrained structure of the aphidicolane ring system can often influence the stereochemical outcome of reactions.

The stereoselective synthesis of the B/C/D ring systems of aphidicolane has been achieved, highlighting the ability to control the fusion of the cyclic components. rsc.org In the total synthesis of the related aphidicolane diterpene scopadulin, a highly chemo- and stereoselective methylation at the C-16 position was a key step. nih.gov This reaction, using MeTi(O-i-Pr)3, resulted in the formation of a tertiary axial alcohol with extremely high selectivity. nih.gov This demonstrates that even sterically hindered positions can be functionalized with high stereocontrol.

These examples underscore the importance of choosing appropriate reagents and reaction conditions to overcome the steric challenges posed by the compact tetracyclic core and to achieve the desired stereochemistry in the final product.

Generation of Novel Aphidicolane Analogues and Hybrids

The synthetic and semi-synthetic methodologies described above provide a powerful platform for the generation of novel aphidicolane analogues and hybrids. These new molecules are valuable for exploring the chemical space around the natural product and for developing compounds with new or improved properties.

Examples of novel analogues created through chemical synthesis include:

19-nor-Aphidicolanes: The conversion of aphidicolin to 19-noraphidicolan-16β-ol and a subsequent 19-noraphidicolin represents the creation of analogues lacking a methyl group, which can inform on its importance for biological activity. rsc.org

8-epi-Aphidicolanes: The synthesis of (11R)-(−)-8-epi-11-hydroxyaphidicolin, an unnatural derivative with inverted stereochemistry at the C-8 position, was made possible through a tandem transannular Diels-Alder/aldol reaction strategy. acs.org

Other Aphidicolane Diterpenes: The total synthesis of scopadulin, an antiviral agent, expands the library of available aphidicolane-type molecules. nih.govresearchgate.net

Methodological Approaches to SAR Elucidation

The exploration of the SAR of aphidicolan-16beta-ol has been a systematic endeavor, primarily involving the chemical modification of the parent molecule and the subsequent evaluation of the biological activity of the resulting derivatives.

Functionalization at Specific Positions (e.g., A-ring, D-ring)

A primary strategy in SAR studies of this compound involves the targeted functionalization of its distinct ring structures. The aphidicolane skeleton consists of a tetracyclic system, and modifications have been strategically introduced, particularly on the A-ring and the D-ring, to probe their influence on inhibitory activity.

Studies involving the synthesis and evaluation of numerous derivatives have revealed a clear trend: modifications on the A-ring generally lead to a more significant loss of inhibitory activity against DNA polymerase α compared to alterations on the D-ring. Current time information in Bangalore, IN.nih.gov This suggests that the A-ring and its substituents play a more critical role in the molecular recognition and binding process with the enzyme.

For instance, the oxidation of the 3β-hydroxyl group on the A-ring to a ketone (3-oxo-aphidicolin) or its removal (3-deoxy-aphidicolin) results in a moderate reduction of inhibitory properties, typically a 3- to 10-fold decrease in activity. rcsb.org Conversely, more substantial changes, such as the introduction of a 3-epi-hydroxyl group, can lead to complete inactivation of the molecule. nih.gov

In contrast, some modifications on the D-ring are better tolerated. However, the hydroxyl groups at positions 16 and 17 are critical. The acetylation of the 17-hydroxyl group to form 17-acetylaphidicolin results in a 10-fold decrease in inhibitory potency. nih.gov More drastically, derivatives lacking the hydroxyl groups at both the 16 and 17 positions are approximately 100-fold less active than the parent compound. nih.gov

The following table summarizes the impact of various functionalizations on the inhibitory activity of aphidicolan derivatives against DNA polymerase α.

Derivative NameModification LocationEffect on Inhibitory ActivityReference
3-Oxo-aphidicolinA-ring (C-3)Moderate reduction (3-10 fold) rcsb.org
3-Deoxy-aphidicolinA-ring (C-3)Moderate reduction (3-10 fold) rcsb.org
3-epi-AphidicolinA-ring (C-3)Inactive nih.gov
17-AcetylaphidicolinD-ring (C-17)10-fold weaker nih.gov
16,17-AnhydroaphidicolinD-ring (C-16, C-17)100-fold weaker nih.gov
17,18-DiacetylaphidicolinD-ring (C-17), C-18Inactive nih.gov
3,17,18-TriacetylaphidicolinA-ring (C-3), D-ring (C-17), C-18Inactive nih.gov

Assessment of Alterations on Molecular Recognition

The functionalization at specific positions directly impacts the molecule's ability to be recognized and bind to the active site of DNA polymerase α. The assessment of these alterations is typically carried out through in vitro enzyme inhibition assays, which quantify the concentration of the derivative required to inhibit the enzyme's activity by 50% (IC50). A lower IC50 value indicates a more potent inhibitor, signifying a stronger interaction and better molecular recognition.

The data gathered from these assays, as exemplified in the table above, allows researchers to infer which functional groups are essential for binding and which regions of the molecule are more tolerant to modification. This information is crucial for building a comprehensive model of the pharmacophore, the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Insights into DNA Polymerase Inhibition Mechanisms

The SAR studies have provided profound insights into the molecular mechanisms by which this compound and its derivatives inhibit DNA polymerase α. These investigations have pinpointed critical structural features and have been complemented by computational approaches to visualize and understand the inhibitor-enzyme interactions at an atomic level.

Critical Structural Features for Interaction (e.g., C-18 function)

A consistent finding from numerous SAR studies is the critical importance of the hydroxymethyl group at the C-4 position, which contains the C-18 hydroxyl group. Current time information in Bangalore, IN.nih.gov This functional group is believed to be a key interaction point with the DNA polymerase enzyme. Any modification, such as acetylation to form 17,18-diacetylaphidicolin or 3,17,18-triacetylaphidicolin, results in a complete loss of inhibitory activity. nih.gov

The crystal structure of human DNA polymerase α in a ternary complex with a DNA template and this compound has provided a structural rationale for these findings. nih.govnih.gov The C-18 hydroxyl group is positioned to form crucial hydrogen bonds with amino acid residues within the active site of the enzyme, thereby anchoring the inhibitor in its binding pocket.

Molecular Modeling in SAR Studies

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, have become indispensable tools in the study of this compound's SAR. These computational methods allow for the visualization of how the inhibitor fits into the active site of DNA polymerase α and predict the binding energies and key interactions.

Molecular docking studies have successfully predicted the binding mode of this compound within the enzyme's active site. These models show that the molecule occupies a hydrophobic pocket and forms specific hydrogen bonds with key amino acid residues. For instance, docking studies have identified interactions with residues such as Tyrosine 865, Asparagine 954, and Glycine 958. researchgate.net The hydroxyl groups of this compound are shown to be the primary mediators of these hydrogen bonding interactions.

The availability of the crystal structure of the DNA polymerase α-aphidicolan complex has further refined these models and provided a concrete basis for understanding the SAR data. rcsb.orgnih.govnih.gov The structural data reveals that this compound binding induces a conformational change in the enzyme, which contributes to its inhibitory effect. tandfonline.com This detailed structural information is invaluable for the design of new derivatives with potentially improved inhibitory properties, offering a rational approach to developing next-generation DNA polymerase inhibitors.

Conclusion

Aphidicolan-16beta-ol is a fascinating natural product that sits (B43327) at the crossroads of complex biosynthesis, challenging chemical synthesis, and significant biological relevance. Its unique aphidicolane skeleton and its role as a key precursor to the important DNA polymerase inhibitor aphidicolin (B1665134) have secured its place as a molecule of interest in natural product research. Continued investigation into its biosynthesis and the development of efficient synthetic routes will undoubtedly lead to a deeper understanding of the chemical logic of nature and may pave the way for the creation of novel therapeutic agents.

Analytical Methodologies in Aphidicolan 16beta Ol Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating Aphidicolan-16beta-ol from complex biological extracts, enabling its purification for further analysis. The selection of a specific chromatographic method is contingent on the sample matrix and the desired purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For diterpenoids like this compound, derivatization is often necessary to increase their volatility and thermal stability, allowing for successful separation and detection.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. phcogj.com The separation of compounds is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. jmchemsci.com The retention time from the GC helps in identifying the compound, while the mass spectrum provides a molecular fingerprint. phcogj.com

ParameterTypical Value
Column Type Fused silica (B1680970) capillary column (e.g., HP-5MS)
Injector Temperature 250-280 °C
Carrier Gas Helium at a constant flow rate
Oven Temperature Program Ramped, e.g., 80 °C to 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table represents typical parameters for the GC-MS analysis of terpenoids and may be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. youtube.com This makes it particularly well-suited for the analysis of diterpenoids like this compound in their native form.

In LC-MS, the sample is dissolved in a solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase being pumped through. researchgate.net The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, can provide further structural information through fragmentation of selected ions. nih.gov

ParameterTypical Value
Column Type Reversed-phase (e.g., C18)
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid
Flow Rate 0.2-1.0 mL/min
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap

This table outlines common parameters for the LC-MS analysis of natural products, which can be optimized for this compound.

Spectroscopic Techniques for Structural Elucidation in Biosynthetic Studies

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound and other biosynthetic intermediates. These techniques provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. springernature.comnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. slideshare.net Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the complete assignment of the molecular structure. acs.org In the context of biosynthetic studies, NMR is crucial for identifying and characterizing novel intermediates. escholarship.org The ¹H- and ¹³C-NMR spectra of the closely related compound aphidicolin (B1665134) have been interpreted through 2D NMR analysis, providing a valuable reference for the structural elucidation of its precursors like this compound. acs.org

Representative ¹³C and ¹H NMR Data for the Aphidicolan Skeleton (based on Aphidicolin)

Carbon No.¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
139.41.45, 1.65
218.91.55, 1.70
378.93.40
438.9-
555.91.15
621.91.50, 1.60
742.01.40, 1.55
837.5-
955.41.05
1039.9-
1118.21.35, 1.50
1234.51.60, 1.75
1349.51.80
1436.21.55, 1.70
1548.81.65, 1.85
1674.5-
1764.33.60, 3.75
1865.33.55, 3.85
1927.50.85
2017.40.80

Data adapted from the known assignments of Aphidicolin and serves as a reference for the this compound skeleton. acs.org Chemical shifts are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This is a critical step in the identification of unknown compounds, including biosynthetic intermediates. mdpi.com Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like an Orbitrap or a Time-of-Flight (TOF) detector can determine the mass of a molecule with sub-ppm accuracy. nih.gov The positive ion high-resolution electrospray ionization mass spectrum (HRESIMS) of aphidicolin shows a prominent [M+Na]⁺ ion, and similar adduct ions would be expected for this compound, allowing for the confirmation of its molecular formula. researchgate.net

Representative HR-MS Data for Aphidicolin

IonCalculated m/zObserved m/z
[M+Na]⁺361.2349361.2349
[M+Na+1]⁺362.2383362.2326
[M+Na+2]⁺363.2416363.2358

This table shows representative high-resolution mass spectrometry data for Aphidicolin, which would be analogous for this compound, with adjustments for the different molecular formula. researchgate.net

Aphidicolan 16beta Ol As a Research Tool and Platform

Role as a Model System for Diterpene Biosynthesis Research

The formation of Aphidicolan-16β-ol from the linear precursor geranylgeranyl diphosphate (B83284) (GGDP) is a feat of biocatalysis, involving a complex series of carbon-carbon bond formations and rearrangements. The enzyme responsible, Aphidicolan-16β-ol synthase (ACS), is a bifunctional protein that has emerged as a key subject of study for understanding how enzymes control complex cyclization cascades. nih.gov

Diterpene synthases are responsible for generating the vast structural diversity found in the diterpenoid family of natural products. nih.gov They achieve this by converting the universal C20 precursor, GGDP, into a wide array of carbocyclic skeletons. nih.gov Aphidicolan-16β-ol synthase (ACS) is an exemplary model for studying this catalytic diversity because it carries out a highly complex, multi-step reaction within a single active site. nih.gov

Research into ACS provides insights into how a single enzyme can choreograph a precise sequence of events, including initial cyclization and subsequent rearrangements, to form a stereochemically demanding tetracyclic structure. nih.gov The study of ACS and related enzymes helps elucidate the fundamental principles governing how subtle differences in the amino acid sequences and active site contours of terpene synthases can lead to dramatically different molecular architectures.

The conversion of linear GGDP to the intricate aphidicolan skeleton is a complex process that proceeds through a series of carbocation intermediates. nih.gov Understanding this reaction cascade is a central goal in natural product biosynthesis research. The study of Aphidicolan-16β-ol synthase provides a unique window into these mechanisms. nih.gov

Biomimetic studies and computational analyses have been employed to propose detailed reaction pathways for the cyclizations and rearrangements involved. nih.gov These investigations suggest that the enzyme acts as a template, enforcing specific conformations on the cationic intermediates to guide them toward the correct final structure. nih.gov Furthermore, site-directed mutagenesis of the ACS enzyme has proven to be a powerful technique for probing this pathway. Specific amino acid substitutions can cause the reaction to terminate prematurely, leading to the accumulation of intermediates of the cyclization cascade. nih.gov For example, mutating specific residues in the ACS active site resulted in the formation of the bicyclic diterpene macrocycle syn-copalol (B1249333), providing experimental evidence for the reaction sequence and demonstrating how the enzyme prevents the escape of these intermediate products. nih.gov

Precursor for Chemoenzymatic Synthesis of Aphidicolin (B1665134) and Analogues

Aphidicolan-16β-ol is the direct, unoxygenated precursor to aphidicolin. rsc.orgrsc.org This relationship makes it a critical starting point for the chemoenzymatic and biosynthetic production of aphidicolin and its derivatives. The total biosynthesis of aphidicolin has been successfully reconstituted in microbial hosts, a process that hinges on the initial production of Aphidicolan-16β-ol. nih.gov

The typical strategy involves the heterologous expression of two key genes: one encoding a geranylgeranyl diphosphate synthase (GGS) to supply the precursor, and the other encoding Aphidicolan-16β-ol synthase (ACS) to form the tetracyclic core. nih.gov This two-enzyme system has been successfully implemented in hosts such as Aspergillus oryzae and Saccharomyces cerevisiae to produce Aphidicolan-16β-ol. nih.gov The subsequent conversion to aphidicolin is then achieved through hydroxylations at positions C-3 and C-18, catalyzed by two specific cytochrome P450 monooxygenases. nih.gov This modular, biosynthetic approach allows for the production of the complex core structure, which can then be modified by subsequent enzymatic steps to yield the final product or novel analogues.

Enzyme/ComponentRole in Aphidicolin BiosynthesisOrganism of Origin
Geranylgeranyl Diphosphate Synthase (GGS) Produces the linear C20 precursor, GGDP.Phoma betae (PbGGS)
Aphidicolan-16β-ol Synthase (ACS) Cyclizes GGDP to form the tetracyclic Aphidicolan-16β-ol skeleton.Phoma betae (PbACS)
Cytochrome P450 Monooxygenase 1 Catalyzes hydroxylation at one position (e.g., C-3) to form 3-deoxyaphidicolin (B1253851).Phoma betae (PbP450-1)
Cytochrome P450 Monooxygenase 2 Catalyzes hydroxylation at another position (e.g., C-18) to complete aphidicolin synthesis.Phoma betae (PbP450-2)

Potential for Biosynthetic Diversification and Novel Scaffolds

The understanding gained from studying Aphidicolan-16β-ol synthase opens up possibilities for biosynthetic engineering. By modifying the enzyme, it is possible to alter the natural cyclization pathway and generate novel molecular structures that are not produced in nature. nih.gov

As demonstrated by research on ACS, targeted amino acid substitutions within the enzyme's active site can be used to deliberately halt the complex cyclization cascade at intermediate stages. nih.gov This technique provides rational access to complex macrocyclic compounds that can serve as synthons, or building blocks, for chemical synthesis. nih.gov

A key example is the generation of syn-copalol by ACS mutants Y658L and D661A. nih.gov In the wild-type enzyme, this bicyclic intermediate is transient and immediately undergoes further cyclization. However, by altering the catalytic environment through mutagenesis, this intermediate can be isolated as the final product. nih.gov This strategy effectively transforms a synthase that produces a complex tetracyclic product into one that generates a simpler, but still valuable, bicyclic scaffold.

The principles of using mutagenesis to alter product outcomes can be extended to engineer the Aphidicolan-16β-ol synthase to produce a wider range of modified diterpenoids. By creating a library of enzyme variants with mutations in and around the active site, it is possible to generate novel structures resulting from alternative cyclizations or rearrangements. This approach, which combines rational design with directed evolution, can expand the chemical space accessible from the GGDP precursor. The expression of these engineered synthases in optimized microbial chassis provides a sustainable and scalable platform for the production of these novel, modified diterpenoids for applications in medicine and biotechnology. nih.govnih.gov

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Aphidicolan-16β-ol in academic research?

Methodological Answer: Synthesis typically involves diterpene scaffold construction via cyclization reactions, followed by stereochemical modifications. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). For reproducibility, experimental sections must detail solvent systems, reaction temperatures, and purification methods (e.g., column chromatography). Supplementary materials should include raw spectral data and purity validation (HPLC traces ≥95%) .

Q. How can researchers validate the biological mechanism of action of Aphidicolan-16β-ol in eukaryotic DNA polymerase inhibition?

Methodological Answer: Use in vitro enzymatic assays with purified DNA polymerases (e.g., Pol α, δ, ε) and measure inhibition kinetics via fluorometric substrate incorporation. Include controls with aphidicolin (parent compound) for comparative IC₅₀ calculations. For cellular studies, employ synchronized cell cultures and flow cytometry to assess cell cycle arrest at G1/S phase .

Q. What analytical methods are recommended for assessing the purity and stability of Aphidicolan-16β-ol under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC-UV at 25°C/60% RH and 40°C/75% RH. Monitor degradation products via mass spectrometry. For purity, use differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates. Document storage recommendations (e.g., -20°C under argon) in the experimental section .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on Aphidicolan-16β-ol’s selectivity across DNA polymerase isoforms?

Methodological Answer: Perform comparative inhibition assays with isoform-specific inhibitors (e.g., aphidicolin for Pol α/δ) and use structural modeling (X-ray crystallography or molecular docking) to identify binding site variances. Cross-validate findings with CRISPR-edited cell lines lacking specific polymerase isoforms. Address discrepancies by publishing raw datasets and negative controls in supplementary materials .

Q. What experimental design considerations are critical for optimizing Aphidicolan-16β-ol’s efficacy in in vivo toxicity studies?

Methodological Answer: Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to determine bioavailability and metabolite formation. Employ staggered dosing regimens in rodent models to mitigate hepatotoxicity. Include sham-treated controls and blinded scoring for histopathological analysis. Pre-register protocols to enhance transparency .

Q. How can computational modeling enhance the understanding of Aphidicolan-16β-ol’s structure-activity relationships (SAR)?

Methodological Answer: Apply density functional theory (DFT) to analyze electronic effects of the 16β-hydroxyl group on binding affinity. Validate predictions with site-directed mutagenesis of polymerase active sites. Use molecular dynamics simulations to assess conformational stability in aqueous vs. lipid bilayer environments. Publish code and force field parameters for reproducibility .

Q. What strategies are effective for reconciling conflicting results in comparative studies between Aphidicolan-16β-ol and its synthetic analogs?

Methodological Answer: Standardize assay conditions (e.g., buffer pH, cofactor concentrations) across labs. Use multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to quantify potency differences. Share annotated spectral libraries (NMR, MS) via open-access repositories to enable cross-lab validation .

Data Presentation and Reproducibility Guidelines

  • Supplementary Data : Include raw inhibition curves, crystallographic coordinates, and statistical analysis scripts in supplementary files. Avoid duplicating figures/tables from the main text .
  • Contradictory Data : Discuss unexpected results in the context of experimental limitations (e.g., batch variability in compound synthesis) and propose follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.